Enhanced Lipophilicity vs. Unsubstituted 2-Adamantone Drives Membrane Permeability and Solubility Profile
5-Bromo-2-adamantone exhibits a calculated LogP of 2.53 [1], representing a 32–58% increase in lipophilicity compared to the parent 2-adamantone, which has reported LogP values ranging from 1.60 to 2.19 [2][3]. This differential alters the compound's partitioning behavior in biphasic systems and its predicted membrane permeability, directly influencing its utility in medicinal chemistry campaigns where optimized lipophilicity is a critical parameter.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.53 |
| Comparator Or Baseline | 2-Adamantone: LogP = 1.60 [2] to 2.19 [3] |
| Quantified Difference | ΔLogP = +0.34 to +0.93 (32–58% relative increase) |
| Conditions | Predicted LogP values from ACD/Labs Percepta Platform and other computational estimates. |
Why This Matters
Procurement of 5-Bromo-2-adamantone is necessary when higher lipophilicity is required for specific partitioning or permeability outcomes, as generic 2-adamantone cannot replicate this physicochemical profile.
- [1] Molbase. 5-Bromo-2-adamantone. https://mip.molbase.cn/baike/564295/ (accessed 2026-04-22). View Source
- [2] ChemSrc. Adamantanone (2-Adamantone). https://m.chemsrc.com/en/cas/700-58-3_952454.html (accessed 2026-04-22). View Source
- [3] Sielc. 2-Adamantanone. https://www.sielc.com/2-adamantanone.html (accessed 2026-04-22). View Source
